Cas no 1060294-32-7 (3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide)
3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide
- 3-(2-chlorophenyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide
- AKOS024497723
- 1060294-32-7
- 3-(2-chlorophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide
- F5097-0754
- VU0635273-1
- 3-(2-chlorophenyl)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide
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- Inchi: 1S/C22H20ClN3O3/c1-13-20(21(26-29-13)17-4-2-3-5-18(17)23)22(28)25-16-8-6-14(7-9-16)12-19(27)24-15-10-11-15/h2-9,15H,10-12H2,1H3,(H,24,27)(H,25,28)
- InChI Key: JUHOTNOCVQDNCV-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1C(=C(C)ON=1)C(NC1C=CC(=CC=1)CC(NC1CC1)=O)=O
Computed Properties
- Exact Mass: 409.1193192g/mol
- Monoisotopic Mass: 409.1193192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 592
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 84.2Ų
3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5097-0754-2μmol |
3-(2-chlorophenyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide |
1060294-32-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0754-5μmol |
3-(2-chlorophenyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide |
1060294-32-7 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0754-10μmol |
3-(2-chlorophenyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide |
1060294-32-7 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0754-20μmol |
3-(2-chlorophenyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide |
1060294-32-7 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0754-1mg |
3-(2-chlorophenyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide |
1060294-32-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0754-2mg |
3-(2-chlorophenyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide |
1060294-32-7 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0754-3mg |
3-(2-chlorophenyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide |
1060294-32-7 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0754-4mg |
3-(2-chlorophenyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide |
1060294-32-7 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0754-5mg |
3-(2-chlorophenyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide |
1060294-32-7 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0754-10mg |
3-(2-chlorophenyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide |
1060294-32-7 | 10mg |
$79.0 | 2023-09-10 |
3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide
Comprehensive Overview of 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 1060294-32-7)
The compound 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 1060294-32-7) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the 1,2-oxazole core and cyclopropylcarbamoyl moiety, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural resemblance to known bioactive molecules.
In recent years, the demand for heterocyclic compounds like 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide has surged due to their versatility in drug discovery. The compound's chlorophenyl and methyl-oxazole groups contribute to its lipophilicity, which is crucial for membrane permeability in biological systems. This property aligns with current trends in small molecule drug development, where researchers prioritize compounds with optimal ADME profiles.
The synthesis of CAS No. 1060294-32-7 typically involves multi-step organic reactions, including amide coupling and cyclization strategies. Its carboxamide functionality is particularly noteworthy, as it often participates in hydrogen bonding interactions with biological targets. This characteristic has led to investigations into its potential as a fragment-based drug discovery starting point, a hot topic in modern medicinal chemistry.
From a commercial perspective, 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide represents an important building block for pharmaceutical intermediates. The growing interest in personalized medicine and targeted therapies has increased the need for such specialized compounds. Its structural complexity offers opportunities for structure-activity relationship studies, particularly in the context of cancer research and inflammatory diseases.
Analytical characterization of this compound typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods are essential for confirming the compound's purity and structural integrity, which are critical factors in preclinical research. The 2-chlorophenyl substitution pattern is of particular interest to medicinal chemists, as it often influences both the compound's bioavailability and its metabolic stability.
In the context of green chemistry initiatives, researchers are exploring more sustainable synthetic routes for CAS No. 1060294-32-7. This aligns with the pharmaceutical industry's growing emphasis on environmentally friendly synthesis and atom economy. The compound's potential as a lead compound in various therapeutic areas continues to drive innovation in its production and application.
The cyclopropylcarbamoyl group in this molecule presents interesting possibilities for molecular docking studies. Computational chemists are particularly interested in how this moiety might interact with various enzyme active sites. Such investigations are part of the broader computer-aided drug design revolution that is transforming pharmaceutical research.
Quality control standards for 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide are rigorous, reflecting its potential importance in drug development pipelines. Specifications typically include requirements for chemical purity, isomeric content, and residual solvents. These standards ensure the compound's suitability for high-throughput screening and other advanced research applications.
From a regulatory perspective, CAS No. 1060294-32-7 is subject to standard chemical safety protocols rather than specialized restrictions. This status makes it accessible for legitimate research purposes while maintaining appropriate safety measures. Researchers working with this compound typically focus on its structure-optimization potential rather than any inherent risk factors.
The future research directions for this compound may include exploration of its prodrug potential or investigation of its polymorphic forms, both of which are active areas in pharmaceutical development. Its combination of aromatic and aliphatic components offers numerous possibilities for medicinal chemistry modifications aimed at improving pharmacological properties.
In summary, 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide represents an important example of modern drug discovery chemistry. Its structural features and potential applications make it a compound of continuing interest to researchers across multiple disciplines, from synthetic chemistry to molecular pharmacology.
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